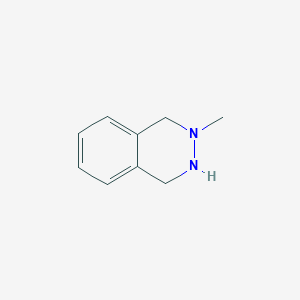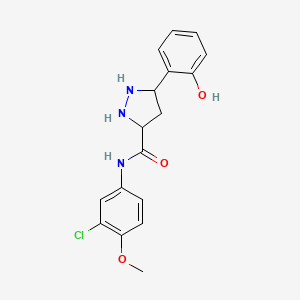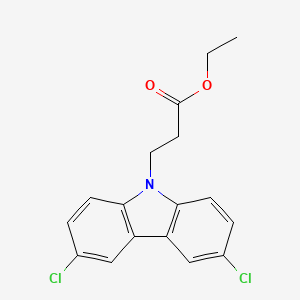![molecular formula C17H23NO4 B12128396 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico es un compuesto orgánico sintético que pertenece a la clase de las fenoxiacetamidas. Este compuesto se caracteriza por la presencia de un anillo de piperidina, un grupo fenoxi y un grupo funcional ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio de fenoxiacetamida: La reacción de 4-(propan-2-il)fenol con cloruro de cloroacetilo en presencia de una base como la trietilamina para formar cloruro de 2-[4-(propan-2-il)fenoxi]acetilo.
Acoplamiento con piperidina: El intermedio se hace reaccionar luego con piperidina en presencia de una base como el carbonato de sodio para formar el producto deseado, ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo, cribado de alto rendimiento de condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenoxi se puede oxidar para formar derivados de quinona.
Reducción: El grupo carbonilo en la porción de acetamida se puede reducir para formar alcoholes correspondientes.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución nucleófila para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Generalmente se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Varias fenoxiacetamidas sustituidas.
Aplicaciones Científicas De Investigación
El ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico implica su interacción con dianas moleculares y vías específicas. El grupo fenoxi puede interactuar con enzimas y receptores, modulando su actividad. El anillo de piperidina puede mejorar la afinidad de unión del compuesto a sus dianas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
El ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico se puede comparar con otros derivados de fenoxiacetamida como:
Ácido fenoxiacético: Carece del anillo de piperidina y tiene diferentes actividades biológicas.
Ácido 2-(4-isopropilfenoxi)acético: Estructura similar pero carece del anillo de piperidina.
Ácido 4-(propan-2-il)fenoxiacético: Estructura similar pero carece del anillo de piperidina y del grupo ácido carboxílico.
La presencia del anillo de piperidina y del grupo ácido carboxílico en el ácido 1-{2-[4-(propan-2-il)fenoxi]acetil}piperidina-4-carboxílico lo hace único y potencialmente más versátil en sus aplicaciones.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12(2)13-3-5-15(6-4-13)22-11-16(19)18-9-7-14(8-10-18)17(20)21/h3-6,12,14H,7-11H2,1-2H3,(H,20,21) |
Clave InChI |
HWEIWYBCPCMQKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)


![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)

![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)


